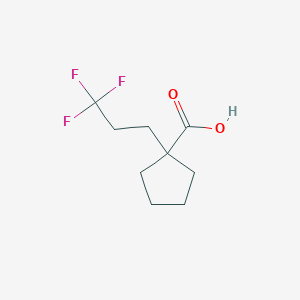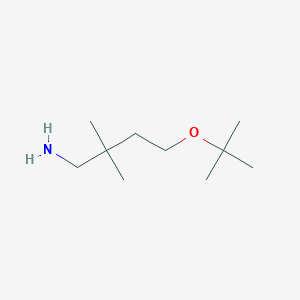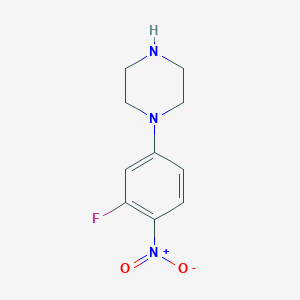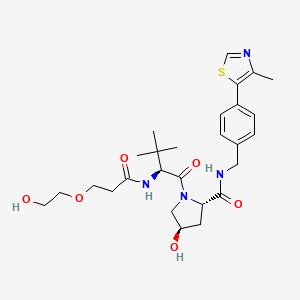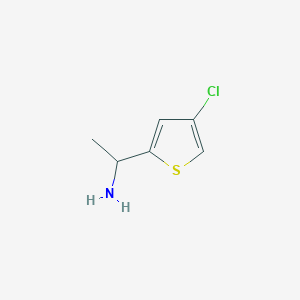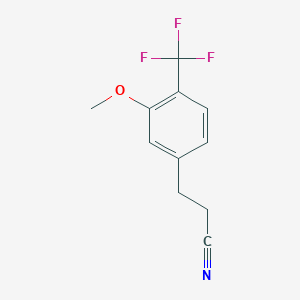
3-(3-Methoxy-4-(trifluoromethyl)phenyl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Methoxy-4-(trifluoromethyl)phenyl)propanenitrile is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a propanenitrile group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxy-4-(trifluoromethyl)phenyl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxy-4-(trifluoromethyl)benzaldehyde.
Formation of Intermediate: The benzaldehyde undergoes a nucleophilic addition reaction with a suitable nitrile source, such as acetonitrile, in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Final Product Formation: The intermediate is then subjected to further reaction conditions, such as heating or the use of a catalyst, to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(3-Methoxy-4-(trifluoromethyl)phenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 3-(3-Methoxy-4-(trifluoromethyl)phenyl)propanoic acid.
Reduction: Formation of 3-(3-Methoxy-4-(trifluoromethyl)phenyl)propanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(3-Methoxy-4-(trifluoromethyl)phenyl)propanenitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of 3-(3-Methoxy-4-(trifluoromethyl)phenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The methoxy group may also participate in hydrogen bonding, further influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 3-Methoxy-4-(trifluoromethyl)phenylamine
- 4-Methoxy-3-(trifluoromethyl)phenylboronic acid
- 3-(4-Methoxy-3-methylphenyl)-N-(3-(trifluoromethyl)phenyl)acrylamide
Uniqueness
3-(3-Methoxy-4-(trifluoromethyl)phenyl)propanenitrile is unique due to the presence of both a nitrile group and a trifluoromethyl group on the same aromatic ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C11H10F3NO |
|---|---|
分子量 |
229.20 g/mol |
IUPAC 名称 |
3-[3-methoxy-4-(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C11H10F3NO/c1-16-10-7-8(3-2-6-15)4-5-9(10)11(12,13)14/h4-5,7H,2-3H2,1H3 |
InChI 键 |
IKLDSUBPWNKSHJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)CCC#N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R,5S,6R)-bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13594163.png)

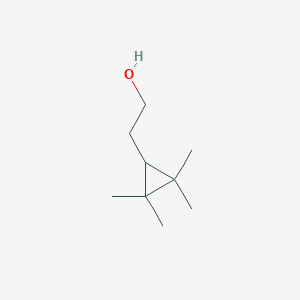
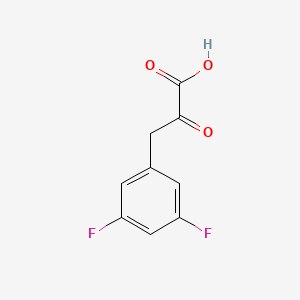
![2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetic acid hydrobromide](/img/structure/B13594189.png)
